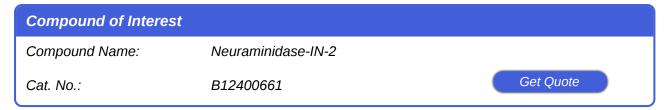


In-depth Technical Guide: Intellectual Property and Patents of Neuraminidase-IN-2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intellectual property landscape surrounding **Neuraminidase-IN-2**, a potent anti-influenza agent. The information presented herein is curated from scientific literature and patent databases to assist researchers and drug development professionals in understanding the development, mechanism, and legal status of this compound.

Core Compound Data

Neuraminidase-IN-2, also identified in scientific literature as Compound 5c, is a novel small molecule inhibitor of the influenza virus neuraminidase enzyme. It has demonstrated significant inhibitory activity against a panel of influenza A and B virus strains.

Quantitative Inhibitory Activity

The following table summarizes the reported 50% inhibitory concentration (IC50) values of **Neuraminidase-IN-2** against various influenza virus neuraminidase subtypes. This data is crucial for assessing the compound's potency and spectrum of activity.



Influenza Virus Strain	IC50 (μM)
H1N1	0.28
09H1N1	0.27
H3N2	11.50
H5N1	0.089
H5N2	23.44

Experimental Protocols

Detailed experimental methodologies are critical for the replication and advancement of scientific findings. The following sections outline the key experimental protocols associated with the synthesis and biological evaluation of **Neuraminidase-IN-2**, as extrapolated from available research.

Synthesis of Neuraminidase-IN-2 (Compound 5c)

While the specific, step-by-step synthesis protocol for **Neuraminidase-IN-2** is proprietary and detailed within its primary scientific publication, the general approach involves the synthesis of 1,3,4-triazole-3-acetamide derivatives. This class of compounds is typically synthesized through a multi-step process that may include:

- Formation of a key intermediate: This often involves the reaction of a starting material
 containing an amine group with a suitable acylating or alkylating agent to introduce the
 acetamide moiety.
- Triazole ring construction: A common method for forming the 1,3,4-triazole ring is through the
 cyclization of thiosemicarbazide derivatives or via a Huisgen 1,3-dipolar cycloaddition of an
 azide and an alkyne.
- Functional group manipulation and purification: Subsequent steps would involve the
 modification of peripheral functional groups to arrive at the final structure of NeuraminidaseIN-2, followed by purification using techniques such as column chromatography and
 recrystallization.



Neuraminidase Inhibition Assay

The inhibitory activity of **Neuraminidase-IN-2** was likely determined using a fluorometric assay that measures the enzymatic activity of neuraminidase. A generalized protocol for such an assay is as follows:

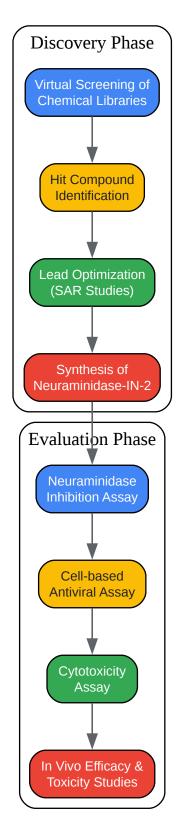
- Enzyme and Substrate Preparation: A solution of recombinant influenza neuraminidase is prepared in a suitable buffer (e.g., MES buffer with CaCl2). The fluorogenic substrate, 4methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA), is also prepared in the same buffer.
- Inhibitor Preparation: A stock solution of Neuraminidase-IN-2 is prepared in dimethyl sulfoxide (DMSO) and then serially diluted to various concentrations.
- · Assay Procedure:
 - In a 96-well plate, the neuraminidase enzyme is pre-incubated with varying concentrations of Neuraminidase-IN-2 for a specified period at 37°C.
 - The enzymatic reaction is initiated by the addition of the MUNANA substrate.
 - The reaction is allowed to proceed for a set time at 37°C.
 - The reaction is stopped by the addition of a stop solution (e.g., a high pH buffer such as glycine-NaOH).
- Data Analysis: The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm). The IC50 value, representing the concentration of the inhibitor required to reduce neuraminidase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the discovery and evaluation process of **Neuraminidase-IN-2**, the following diagrams are provided.



Experimental Workflow for Neuraminidase Inhibitor Discovery





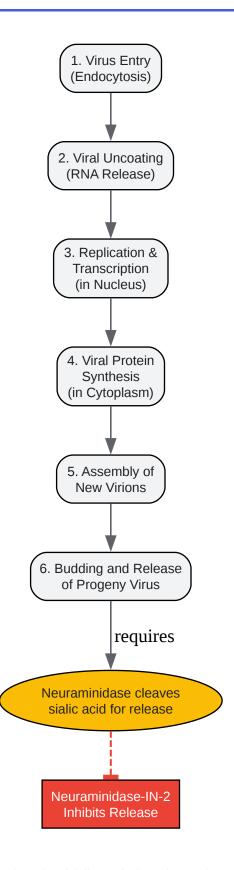
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Caption: A generalized workflow for the discovery and evaluation of novel neuraminidase inhibitors like **Neuraminidase-IN-2**.

Influenza Virus Replication Cycle and Point of Inhibition





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